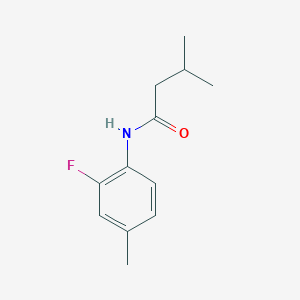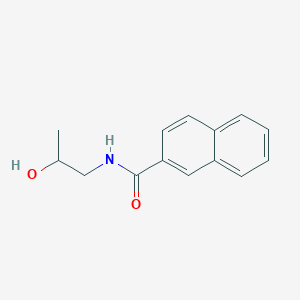
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA (gamma-aminobutyric acid) aminotransferase inhibitors. CPP-115 is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme responsible for the degradation of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been implicated in various neurological disorders, including epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications in the treatment of these disorders.
Wirkmechanismus
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is similar to that of the existing GABA aminotransferase inhibitors, such as vigabatrin.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission and a reduction in neuronal excitability. This effect has been demonstrated in preclinical models of epilepsy, anxiety, and depression. In addition, N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects on behavior or motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide is its potency and selectivity as a GABA aminotransferase inhibitor. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one of the limitations of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the long-term safety and efficacy of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in humans have not yet been established.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the potential use of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in the treatment of drug addiction. Studies have shown that GABA plays a crucial role in the reward system of the brain, and increasing GABA levels may reduce drug-seeking behavior. Another area of interest is the potential use of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. GABA dysfunction has been implicated in the pathogenesis of these disorders, and increasing GABA levels may have neuroprotective effects. Finally, further studies are needed to establish the long-term safety and efficacy of N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in humans, and to determine its optimal dosing and administration.
Synthesemethoden
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized by reacting 3-chloroaniline with cyclopropylamine to obtain 3-chloro-N-cyclopropyl aniline, which is then reacted with ethyl chloroformate to form N-(3-chlorophenyl)-N-cyclopropyl carbamate. This intermediate is then reacted with 2-oxo-1-pyrrolidine acetamide to obtain N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In animal models of epilepsy, N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide was found to be more potent and selective than the existing GABA aminotransferase inhibitors, such as vigabatrin, and showed a longer duration of action.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-2-1-3-11(7-10)16-14(19)9-6-13(18)17(8-9)12-4-5-12/h1-3,7,9,12H,4-6,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUCLBPDYUKIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)

![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)


![methyl 3-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7514577.png)


![N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7514592.png)
![2-[Methyl-[(5-methylfuran-2-yl)methyl]amino]acetamide](/img/structure/B7514598.png)